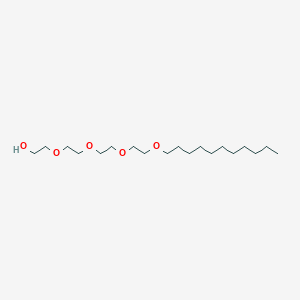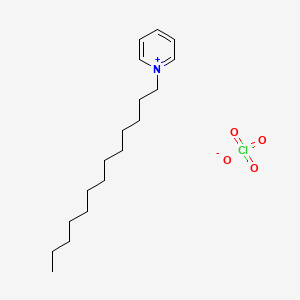
1-Tridecylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tridecylpyridin-1-ium perchlorate is a quaternary ammonium compound that contains a long alkyl chain (tridecyl group) attached to a pyridinium ring, with a perchlorate anion as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tridecylpyridin-1-ium perchlorate can be synthesized through a quaternization reaction where tridecyl bromide reacts with pyridine in the presence of a base. The resulting 1-tridecylpyridinium bromide is then treated with perchloric acid to exchange the bromide ion with a perchlorate ion, yielding this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale quaternization reactions followed by ion exchange processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Tridecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The long alkyl chain can undergo substitution reactions, where functional groups replace hydrogen atoms on the chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different reactivity.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Tridecylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and detergents, enhancing their cleaning efficiency.
Mecanismo De Acción
The mechanism of action of 1-tridecylpyridin-1-ium perchlorate involves its interaction with biological membranes and proteins. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium ring can interact with proteins, affecting their structure and function. These interactions contribute to the compound’s antimicrobial and surfactant properties .
Comparación Con Compuestos Similares
1-Dodecylpyridin-1-ium chloride: Similar structure with a shorter alkyl chain and chloride as the counterion.
1-Tetradecylpyridin-1-ium bromide: Similar structure with a longer alkyl chain and bromide as the counterion.
1-Hexadecylpyridin-1-ium iodide: Similar structure with an even longer alkyl chain and iodide as the counterion.
Uniqueness: 1-Tridecylpyridin-1-ium perchlorate is unique due to its specific alkyl chain length and perchlorate counterion, which confer distinct chemical and physical properties. These properties make it particularly effective as a phase transfer catalyst and antimicrobial agent compared to its analogs .
Propiedades
Número CAS |
90265-14-8 |
|---|---|
Fórmula molecular |
C18H32ClNO4 |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
1-tridecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C18H32N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;2-1(3,4)5/h12,14-15,17-18H,2-11,13,16H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
ZTXUZQJCHRJDFX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
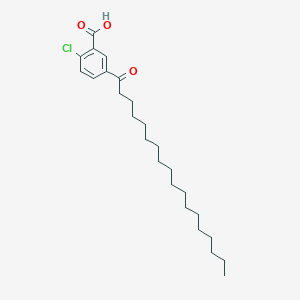

![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
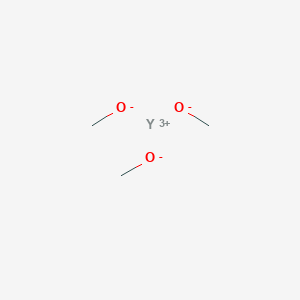
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
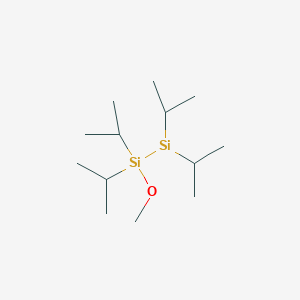
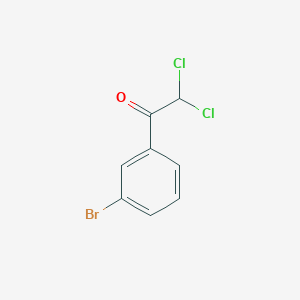

![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)
